N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
CAS No.:
Cat. No.: VC16355591
Molecular Formula: C13H8F3N3OS2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F3N3OS2 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C13H8F3N3OS2/c1-6-5-17-12(21-6)19-10(20)7-2-3-8-9(4-7)22-11(18-8)13(14,15)16/h2-5H,1H3,(H,17,19,20) |
| Standard InChI Key | HLQUNPGVSFPRJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide, delineates its structure:
-
A benzothiazole core (a benzene fused to a thiazole ring) with a trifluoromethyl (-CF₃) group at position 2.
-
A carboxamide (-CONH-) linkage at position 6, connecting the benzothiazole to a 5-methyl-1,3-thiazol-2-yl substituent.
The molecular formula is C₁₃H₉F₃N₄OS₂, yielding a molecular weight of 358.36 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the thiazole and benzothiazole moieties contribute to π-π stacking interactions and hydrogen bonding .
Crystallographic and Stereochemical Considerations
Although no crystallographic data exist for this exact compound, related benzothiazole derivatives exhibit planar configurations due to conjugated π-systems. For instance, a structurally similar benzothiazole thiourea derivative demonstrated a planar benzothiazole-thiourea group with a phenyl substituent tilted at 65.18° . Such planar arrangements may influence packing efficiency in solid states and intermolecular interactions in biological systems .
Synthetic Routes and Optimization
Key Reaction Steps
Synthesis of this compound likely involves sequential functionalization of the benzothiazole core:
-
Benzothiazole Formation: Condensation of 2-aminothiophenol with a substituted benzoic acid derivative under oxidative conditions (e.g., using H₂O₂ or FeCl₃) .
-
Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu or CF₃I) to install the -CF₃ group at position 2 .
-
Carboxamide Coupling: Activation of the carboxylic acid at position 6 (via reagents like thionyl chloride or HATU) followed by reaction with 5-methyl-1,3-thiazol-2-amine .
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction times. Catalytic systems (e.g., palladium for cross-coupling) could optimize trifluoromethyl group installation, while green solvents (e.g., cyclopentyl methyl ether) might improve sustainability .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies on this compound are absent, structurally analogous benzothiazole carboxamides exhibit notable bioactivity:
The trifluoromethyl group may enhance metabolic stability, while the thiazole moiety could facilitate interactions with ATP-binding pockets in kinases or microbial enzymes .
In Silico Predictions
Computational models suggest strong binding affinity for epidermal growth factor receptor (EGFR) and DNA gyrase, targets relevant to cancer and bacterial infections, respectively. Molecular docking simulations indicate a binding energy of -9.2 kcal/mol for EGFR, comparable to known inhibitors like gefitinib .
Comparative Analysis with Analogues
Structural and Functional Comparisons
The target compound’s 5-methylthiazole substituent may offer improved solubility over bulkier aryl groups, potentially enhancing bioavailability .
Future Directions and Applications
Research Priorities
-
Synthetic Optimization: Develop one-pot methodologies to streamline benzothiazole formation and carboxamide coupling.
-
In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and antimicrobial activity using broth microdilution assays.
-
ADMET Profiling: Assess pharmacokinetic parameters (e.g., plasma protein binding, hepatic clearance) in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume